(R)-N-Boc-3-morpholinecarbaldehyde

Description

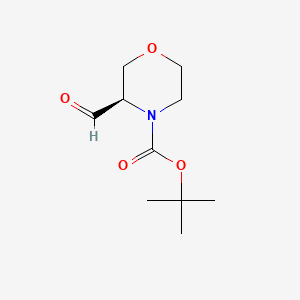

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLHQYMJBRBXAN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657770 | |

| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-86-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-3-morpholinecarbaldehyde: A Chiral Building Block for Advanced Drug Discovery

Introduction

(R)-N-Boc-3-morpholinecarbaldehyde, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a stereodefined morpholine scaffold, a reactive aldehyde functional group, and a stable Boc protecting group, make it a versatile synthon for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for quality control.

General Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-formylmorpholine-4-carboxylate | N/A |

| CAS Number | 1257850-86-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | Pale yellow solid | [4] |

| Storage | Store at 0-8 °C | [4] |

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

-

Aldehyde proton (CHO): A singlet or a doublet (due to coupling with the adjacent C-3 proton) in the region of δ 9.5-9.8 ppm.

-

Morpholine ring protons: A complex series of multiplets between δ 3.0-4.5 ppm.

-

Boc group protons ((CH₃)₃C): A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

Expected ¹³C NMR (in CDCl₃):

-

Aldehyde carbonyl carbon (CHO): A resonance in the downfield region, typically around δ 200-205 ppm.

-

Boc carbonyl carbon (C=O): A signal around δ 154-156 ppm.

-

Boc quaternary carbon (C(CH₃)₃): A resonance around δ 80-82 ppm.

-

Morpholine ring carbons: Signals in the range of δ 40-70 ppm.

-

Boc methyl carbons (C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

-

Aldehyde C=O stretch: A strong absorption band around 1720-1740 cm⁻¹.

-

Boc C=O stretch: A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretch (ether): A strong band in the region of 1050-1150 cm⁻¹.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This precursor alcohol is commercially available or can be synthesized from (R)-3-morpholinecarboxylic acid.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from (R)-3-morpholinecarboxylic acid.

Experimental Protocol: Oxidation of (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

This protocol describes a general procedure using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for converting primary alcohols to aldehydes.[5][6][7]

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition is recommended.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: DMP is moisture-sensitive, and the presence of water can lead to side reactions and reduced efficiency.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Mild Oxidant (DMP): DMP is chosen for its high selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids, which is a common issue with stronger oxidants.[5][6][7] Other mild oxidation methods like Swern oxidation can also be employed but require cryogenic temperatures and produce malodorous byproducts.[8][9]

-

Quenching with NaHCO₃ and Na₂S₂O₃: Sodium bicarbonate neutralizes the acetic acid byproduct of the DMP reaction, while sodium thiosulfate reduces any remaining DMP and iodine species.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which can undergo a variety of transformations to introduce molecular diversity while retaining the chiral morpholine core.

Key Reactions of this compound

Caption: Key reaction pathways of the title compound.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce diverse amine functionalities.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the product by flash column chromatography.

Wittig Reaction

The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes. This allows for the extension of the carbon chain at the C-3 position of the morpholine ring.

General Considerations:

-

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.

-

The reaction is typically carried out under anhydrous and inert conditions.

Oxidation to the Carboxylic Acid

Oxidation of the aldehyde to the corresponding carboxylic acid, (R)-N-Boc-3-morpholinecarboxylic acid, provides another key intermediate for further functionalization, such as amide bond formation.

Recommended Oxidant:

-

Sodium chlorite (NaClO₂) buffered with a phosphate buffer is a common and effective reagent for the oxidation of aldehydes to carboxylic acids in the presence of sensitive functional groups.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and CNS penetration.[7][8] this compound serves as a key starting material for the synthesis of various biologically active molecules.

Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors, where it can engage in hydrogen bonding interactions with the hinge region of the kinase domain.[10][11] While specific examples detailing the use of this compound are not prevalent in the readily available literature, its potential for the synthesis of novel kinase inhibitors is significant. For instance, it can be used to construct side chains that probe different regions of the ATP-binding pocket.

CNS-Active Agents

The physicochemical properties of the morpholine ring make it an attractive component for CNS drug candidates, as it can favorably influence blood-brain barrier permeability.[7][8] this compound can be utilized in the synthesis of novel psychoactive compounds, neuroprotective agents, and other CNS-targeted therapeutics.

Antibacterial Agents

The morpholine ring is a key structural component of the antibiotic linezolid.[12] Analogs of linezolid can be synthesized using this compound to explore structure-activity relationships and develop new antibacterial agents with improved efficacy or resistance profiles.

Handling and Safety

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a stereochemically defined and synthetically versatile building block with significant potential in drug discovery and development. Its well-defined reactivity allows for the controlled introduction of diverse functionalities, enabling the exploration of new chemical space in the quest for novel therapeutics. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral synthons like this compound in the pharmaceutical industry is set to increase.

References

- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

- MySkinRecipes. This compound. [Link]

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–823.

- PubChem. tert-Butyl (3R)-3-(hydroxymethyl)

- Organic Chemistry Portal.

- Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(29), 17085–17089.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 374-391.

- Kumar, A., Singh, B., & Sharma, V. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(11), 2947.

Sources

- 1. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin Periodinane [merckmillipore.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

Introduction: The Strategic Value of the Chiral Morpholine Aldehyde Scaffold

An In-Depth Technical Guide to (R)-N-Boc-3-morpholinecarbaldehyde: Synthesis, Characterization, and Application in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within this context, chiral heterocyclic building blocks have emerged as indispensable tools. This compound stands out as a premier example of such a scaffold, merging three critical features for drug design: a defined stereocenter, a versatile aldehyde functional handle, and the privileged morpholine motif.

The morpholine ring is frequently incorporated into drug candidates, particularly those targeting the Central Nervous System (CNS), due to its favorable physicochemical properties.[1][2][3] Its non-planar, chair-like conformation and the presence of an ether oxygen can enhance aqueous solubility and metabolic stability, while the basic nitrogen (when deprotected) can serve as a key pharmacophoric element.[1][3] The "(R)" stereochemistry at the C3 position provides the spatial orientation necessary for stereospecific interactions with biological targets, a cornerstone of rational drug design. Finally, the aldehyde group offers a gateway for a multitude of chemical transformations, allowing for the facile introduction of diverse substituents.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application in the construction of complex bioactive molecules.

Core Properties and Specifications

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1257850-86-4 | [4][5] |

| Molecular Formula | C₁₀H₁₇NO₄ | [4][5] |

| Molecular Weight | 215.25 g/mol | [4][5] |

| IUPAC Name | (3R)-tert-butyl 3-formylmorpholine-4-carboxylate | N/A |

| Appearance | Typically an oil or low-melting solid | N/A |

| Purity | ≥95% (commercially available) | [4] |

| Storage Conditions | -20°C, under inert atmosphere (e.g., Argon or Nitrogen) | N/A |

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the morpholine nitrogen.[6] It is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), providing orthogonal control during multi-step synthetic sequences.[6]

Synthesis and Purification: From Chiral Alcohol to Aldehyde

The most direct and reliable route to this compound is the mild oxidation of its corresponding primary alcohol, (R)-N-Boc-3-morpholinemethanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-chiral center. Two field-proven methods, the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation, are ideal for this transformation.[4][7][8][9][10][11][12]

Diagram: Synthetic Workflow

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]

(R)-N-Boc-3-morpholinecarbaldehyde molecular weight

An In-Depth Technical Guide to (R)-N-Boc-3-morpholinecarbaldehyde: A Chiral Building Block for Advanced Drug Discovery

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structural combination—a stereochemically defined morpholine scaffold, a reactive aldehyde functional group, and a stable Boc-protecting group—renders it an invaluable intermediate for the synthesis of complex, high-value molecules. This guide provides an in-depth analysis of its physicochemical properties, strategic applications, and the underlying chemical principles that make it a cornerstone in the development of next-generation therapeutics, particularly kinase inhibitors and agents active in the central nervous system (CNS).

Core Physicochemical & Structural Properties

This compound, with the IUPAC name tert-butyl (3R)-3-formylmorpholine-4-carboxylate, is characterized by a precise arrangement of atoms that dictates its reactivity and utility. The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine (protected here as a Boc-carbamate), offers a favorable combination of polarity and structural rigidity. This often improves the pharmacokinetic properties of a parent drug molecule, such as solubility and metabolic stability.[1][2]

The (R)-stereocenter is critical, as biological systems are inherently chiral. The ability to introduce a specific enantiomer allows for the selective targeting of enzymes or receptors, minimizing off-target effects and reducing the potential for toxicity associated with an inactive or detrimental enantiomer. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, while the tert-butyloxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen, which can be selectively removed under specific acidic conditions.[3]

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Weight | 215.25 g/mol | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][4][5] |

| CAS Number | 1257850-86-4 | [3][5] |

| IUPAC Name | tert-butyl (3R)-3-formylmorpholine-4-carboxylate | N/A (Standard Nomenclature) |

| Purity | Typically ≥96% | [5] |

| SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | N/A (Standard Representation) |

| InChI Key | MOLHQYMJBRBXAN-QMMMGPOBSA-N | [5] |

Strategic Importance in Synthesis and Drug Discovery

The value of this compound lies not just in its structure, but in its strategic application as a versatile synthetic intermediate.

The Morpholine Scaffold in CNS Drug Design

The morpholine ring is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system.[1] Its physicochemical properties—a well-balanced lipophilic-hydrophilic profile and a flexible chair-like conformation—can enhance a molecule's ability to cross the blood-brain barrier (BBB).[1][2] The weak basicity of the nitrogen atom and the presence of the oxygen atom allow for a variety of interactions that can improve solubility and permeability, critical factors for CNS drug efficacy.[1][2] In drug candidates, the morpholine moiety can serve three primary roles:

-

Enhancing Potency: By directly interacting with the target protein.

-

Acting as a Scaffold: Correctly orienting other pharmacophoric elements.

-

Modulating Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

The Role of Chirality and the Aldehyde Handle

The defined (R)-configuration makes this compound essential for asymmetric synthesis, enabling the production of enantiomerically pure drugs.[3] The aldehyde functional group is a linchpin for building molecular complexity through several key reactions:

-

Reductive Amination: A powerful and widely used method to form carbon-nitrogen bonds, allowing the introduction of diverse amine-containing fragments.

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols, providing a new stereocenter and further opportunities for functionalization.

-

Wittig and Related Olefinations: To construct carbon-carbon double bonds, extending the molecular framework.

The workflow below illustrates the central role of this building block in a synthetic pathway.

Caption: Synthetic workflow from a chiral precursor to the target molecule.

Experimental Protocol: Reductive Amination

This protocol provides a representative, self-validating methodology for using this compound in a reductive amination reaction, a cornerstone transformation in drug development. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a secondary amine by coupling this compound with a primary amine (R-NH₂).

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine, 1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

Action: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Causality: Anhydrous conditions are crucial as the intermediate imine is susceptible to hydrolysis. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.

-

-

Imine Formation:

-

Action: Add the primary amine (1.1 eq) and a catalytic amount of acetic acid to the solution. Stir at room temperature for 30-60 minutes.

-

Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the electrophile in the subsequent reduction step. A slight excess of the amine drives the equilibrium towards imine formation. Progress is monitored by TLC to confirm consumption of the starting aldehyde.

-

-

Reduction:

-

Action: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the Boc-protecting group's ester functionality. Adding it portion-wise helps control any potential exotherm. The reaction is stirred until TLC indicates the formation of the product is complete.

-

-

Work-up and Quenching:

-

Action: Carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Causality: The basic NaHCO₃ solution neutralizes the acetic acid and quenches any remaining reducing agent. Extraction isolates the organic product from inorganic salts.

-

-

Purification:

-

Action: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water. MgSO₄ is a drying agent that removes all traces of water from the organic solvent. Concentration yields the crude product.

-

-

Final Purification and Validation:

-

Action: Purify the crude product via flash column chromatography on silica gel.

-

Causality: Chromatography separates the desired secondary amine product from unreacted starting materials and byproducts. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Step-by-step workflow for reductive amination.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry, versatile reactivity, and the proven benefits of its morpholine core provide medicinal chemists with a reliable and powerful building block for constructing novel and effective therapeutics. Understanding its properties and the logic behind its application is fundamental for researchers aiming to tackle complex synthetic challenges in the pursuit of new medicines.

References

- MySkinRecipes. This compound. [Link]

- PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. [Link]

- MySkinRecipes. N-Boc-3-ethylmorpholine-3-carboxylic Acid. [Link]

- Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.

- Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Ghashghaei, O., et al. (2023).

- Jaishankar, P., et al. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- de Miranda, A. S., et al. (2015). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.

- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. N-Boc-3-morpholinecarbaldehyde 97% | CAS: 833474-06-9 | AChemBlock [achemblock.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Strategic Synthesis of (R)-N-Boc-3-morpholinecarbaldehyde: A Guide for Advanced Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Abstract: Chiral morpholine scaffolds are integral components of numerous clinically significant pharmaceuticals, valued for their favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The aldehyde functional group serves as a versatile synthetic handle, making (R)-N-Boc-3-morpholinecarbaldehyde a highly sought-after chiral building block for the construction of complex molecules in medicinal chemistry.[3][][5][6] This guide provides a comprehensive analysis of the synthetic conversion of readily available (R)-morpholine-3-carboxylic acid to the target aldehyde. We will explore two primary, field-proven synthetic routes: a two-step reduction-oxidation sequence and a more direct conversion via an activated carboxylic acid intermediate, such as a Weinreb amide. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary for successful, scalable synthesis while maintaining stereochemical integrity.

Introduction: The Strategic Importance of a Chiral Building Block

The morpholine ring is a privileged structure in modern drug design, often introduced to modulate solubility, improve metabolic stability, and serve as a rigid scaffold to orient pharmacophoric elements. When functionalized asymmetrically, as in this compound, it becomes a powerful tool for asymmetric synthesis, enabling the production of enantiomerically pure drug candidates.[1][7][8]

The primary synthetic challenge addressed herein is the selective partial reduction of a carboxylic acid to an aldehyde. This transformation is notoriously difficult to control, as most common reducing agents will readily continue the reduction to the primary alcohol. Therefore, a successful synthesis requires a carefully planned strategy that either controls the reactivity of the reducing agent or modifies the carboxylic acid substrate to prevent over-reduction. The preservation of the chiral center at the C3 position is paramount throughout the synthetic sequence.

Overview of Synthetic Strategies

The conversion of N-Boc-(R)-morpholine-3-carboxylic acid to the corresponding aldehyde can be efficiently achieved via two principal pathways. The choice between these routes often depends on available reagents, scale, and the chemist's familiarity with specific techniques.

-

Route A: Reduction-Oxidation Sequence. This classic, robust two-step approach involves the full reduction of the carboxylic acid to a primary alcohol, followed by a controlled, mild oxidation back to the aldehyde.

-

Route B: Activated Intermediate Pathway. This strategy involves converting the carboxylic acid into a derivative, such as a Weinreb amide, that is predisposed to yield an aldehyde upon reaction with a reducing agent.[9][10] This route can be more atom-economical and may involve fewer purification steps.

Caption: High-level overview of the two primary synthetic routes.

Step 1: N-Boc Protection of the Morpholine Nitrogen

Causality: The first essential step in either pathway is the protection of the secondary amine of the morpholine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable to a wide range of nucleophilic and basic conditions, ensuring it remains intact during subsequent reduction or activation steps.[11] Furthermore, its installation is straightforward, and it can be removed under mild acidic conditions that are orthogonal to many other protecting groups, providing crucial flexibility in complex multi-step syntheses.[11][12]

Experimental Protocol: N-Boc Protection

-

Dissolution: Suspend (R)-morpholine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq.) and stir until the starting material is fully dissolved.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-(R)-morpholine-3-carboxylic acid, which can often be used in the next step without further purification.

Synthesis of the Aldehyde: A Comparative Analysis

Route A: The Two-Step Reduction-Oxidation Pathway

This pathway is highly reliable and employs well-understood, classic transformations. Its primary advantage is the use of common, readily available reagents.

Causality: The Boc-protected carboxylic acid must be reduced to the corresponding primary alcohol. While potent hydrides like lithium aluminum hydride (LiAlH₄) are effective, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are often preferred. Borane is chemoselective for carboxylic acids and is generally safer to handle on a larger scale than LiAlH₄. The workup is also typically more straightforward.

Experimental Protocol: Borane Reduction

-

Setup: To a solution of N-Boc-(R)-morpholine-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C.

-

Reagent Addition: Add BH₃·THF complex (1.0 M solution in THF, 1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield (R)-N-Boc-3-morpholinemethanol. This alcohol is typically purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Causality: This is the most critical step of Route A. The oxidation must be mild enough to prevent over-oxidation to the carboxylic acid. Several methods are suitable, with Swern and Dess-Martin periodinane (DMP) oxidations being the most common choices due to their high yields, mild conditions, and broad functional group tolerance.[13]

| Method | Core Reagents | Temperature | Pros | Cons |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | High yields, metal-free, easy workup.[14][15][16] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[14][15] |

| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Neutral pH, room temperature, short reaction times.[17][18][19] | Reagent is expensive and potentially explosive under shock.[18][19] |

Experimental Protocol: Swern Oxidation

-

Activator Prep: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add dimethyl sulfoxide (DMSO, 2.5 eq.) dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of (R)-N-Boc-3-morpholinemethanol (1.0 eq.) in DCM dropwise. Stir for 45 minutes at -78 °C.

-

Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.[13]

-

Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by flash column chromatography.

Caption: Simplified mechanism of the Swern Oxidation.

Route B: The Activated Carboxylic Acid Pathway

This approach streamlines the synthesis by avoiding the isolation of the alcohol intermediate. The conversion of the carboxylic acid to a Weinreb amide is a premier example of this strategy.

Causality: The N-methoxy-N-methylamide (Weinreb amide) is an excellent substrate for producing aldehydes.[10][20] When a nucleophilic hydride reagent (like DIBAL-H or LiAlH₄) adds to the amide carbonyl, it forms a stable five-membered chelated tetrahedral intermediate.[10][21] This intermediate is stable at low temperatures and does not collapse to release the aldehyde until acidic workup. This prevents the common problem of over-reduction, as the aldehyde is never present in the reaction mixture with active reducing agent.

Experimental Protocol: Weinreb Amide Formation & Reduction

-

Amide Formation:

-

Dissolve N-Boc-(R)-morpholine-3-carboxylic acid (1.0 eq.) in anhydrous DCM.

-

Add a peptide coupling reagent such as HATU (1.1 eq.) or EDC (1.2 eq.) along with a base like diisopropylethylamine (DIPEA, 3.0 eq.).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and stir at room temperature until TLC indicates completion.

-

Perform an aqueous workup to isolate the crude Weinreb amide, which is then purified by chromatography.

-

-

Amide Reduction:

-

Dissolve the purified Weinreb amide (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq.) dropwise.

-

Stir at -78 °C for 1-2 hours.

-

Quench the reaction carefully at -78 °C by slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.

-

Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the target aldehyde.

-

Caption: The stable intermediate in Weinreb amide reduction prevents over-reduction.

Purification and Characterization

Regardless of the chosen route, the final product, this compound, is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Key Characterization Data:

-

¹H NMR: The presence of the aldehyde proton will be evident as a characteristic singlet or doublet (depending on coupling to the C3 proton) between δ 9.5-9.8 ppm. The Boc group protons will appear as a large singlet around δ 1.4-1.5 ppm.

-

¹³C NMR: The aldehyde carbonyl carbon will appear downfield, typically around δ 200-205 ppm.

-

Mass Spectrometry: ESI-MS will show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of 215.25 g/mol .

-

Chiral HPLC/SFC: The enantiomeric purity should be assessed using a suitable chiral column to confirm that no racemization has occurred at the sensitive α-carbon.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a critical transformation for medicinal chemists. Both the Reduction-Oxidation pathway and the Activated Intermediate (Weinreb Amide) pathway are effective and reliable.

-

Route A (Reduction-Oxidation) is ideal for its use of common reagents and procedural simplicity, although it requires two distinct steps. The choice between Swern and DMP oxidation can be made based on laboratory capabilities (cryogenic setup) and cost considerations.

-

Route B (Weinreb Amide) offers a more elegant solution that intrinsically prevents over-reduction, often leading to cleaner reactions and potentially higher overall yields. It is particularly well-suited for larger-scale synthesis where precise control is paramount.

Ultimately, the selection of the optimal route will be guided by project-specific factors including scale, timeline, and available resources. Both methods, when executed with care, provide reliable access to this invaluable chiral building block for advanced drug discovery programs.

References

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- Organic Chemistry Portal. (n.d.).

- Fiveable. (n.d.). Morpholine Definition. Fiveable. [Link]

- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). organic-synthesis.com. [Link]

- Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia. [Link]

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)

- Lipton, M. A., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. J. Org. Chem., 66(23), 7907–7909. [Link]

- Ivkovic, J., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(43), 10647-10650. [Link]

- Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818. [Link]

- Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(2), 151-154. [Link]

- Ivkovic, J., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. RSC Publishing. [Link]

- MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]

- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

- Mahdi, M. F., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.

- Bode, J. W., et al. (2020).

- He, Y-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7609–7615. [Link]

- ResearchGate. (2002). Reductive BOC-Amination of Aldehydes.

- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

- ResearchGate. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives.

- Reddy, B. V. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

- Guarin, J. R., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid. PubMed. [Link]

- MySkinRecipes. (n.d.). N-Boc-3-ethylmorpholine-3-carboxylic Acid. MySkinRecipes. [Link]

- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

Sources

- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 5. N-Boc-3-morpholinecarbaldehyde 97% | CAS: 833474-06-9 | AChemBlock [achemblock.com]

- 6. (S)-N-Boc-3-morpholinecarbaldehyde 97% | CAS: 218594-01-5 | AChemBlock [achemblock.com]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. orientjchem.org [orientjchem.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Protecting group - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Swern Oxidation [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 20. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 21. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

The Chiral Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Chiral Morpholine Scaffold

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a recurring and highly valued motif in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates has earned it the designation of a "privileged scaffold."[3][4] This privileged status stems from the unique physicochemical properties imparted by the morpholine moiety, which can significantly enhance a molecule's pharmacological profile.[5] The presence of the ether oxygen and the secondary or tertiary amine introduces polarity, which can improve aqueous solubility and the potential for hydrogen bonding with biological targets.[6] Simultaneously, the cyclic structure provides a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity.[7]

Crucially, the introduction of stereocenters into the morpholine ring, creating a chiral scaffold, adds a critical dimension to its utility in drug design. The specific three-dimensional arrangement of substituents on a chiral morpholine core can profoundly influence its interaction with chiral biological macromolecules like enzymes and receptors.[8][9] This stereochemical dependence on biological activity underscores the importance of asymmetric synthesis to access enantiomerically pure morpholine derivatives.[3][10] This guide will provide an in-depth exploration of the synthesis, applications, and structure-activity relationships of the chiral morpholine scaffold in medicinal chemistry, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The Strategic Advantage of Chirality in Morpholine-Containing Drugs

The significance of chirality in drug design cannot be overstated. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[8][9] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[9] This principle is particularly relevant for drugs containing a chiral morpholine scaffold.

The stereochemistry of substituents on the morpholine ring dictates their spatial orientation, which in turn governs how the molecule fits into the binding pocket of its biological target.[8] Even a subtle change in the arrangement of atoms can lead to a dramatic loss or alteration of biological activity.[10] Therefore, the ability to synthesize and isolate specific enantiomers of morpholine-containing compounds is paramount for developing safe and effective drugs.[11] Notable examples of chiral drugs where a specific enantiomer is the active form include Ibuprofen (S-enantiomer) and Albuterol (R-enantiomer).[8] This highlights the regulatory and clinical importance of producing single-enantiomer drugs to optimize therapeutic outcomes and minimize potential risks.[8]

Asymmetric Synthesis of Chiral Morpholine Scaffolds: Key Strategies and Methodologies

The demand for enantiomerically pure morpholine derivatives has driven the development of various asymmetric synthetic strategies. These methods aim to control the stereochemistry at one or more positions on the morpholine ring, providing access to specific stereoisomers. Key approaches include catalytic asymmetric synthesis, the use of chiral building blocks, and diastereoselective reactions.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods are highly sought after due to their efficiency and atom economy.[12] These approaches utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation of Dehydromorpholines

A significant advancement in the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[3] This method, often catalyzed by rhodium complexes with chiral bisphosphine ligands like SKP, provides a direct and efficient route to the corresponding chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee).[12][13] The reaction proceeds under mild conditions and tolerates a variety of substituents.[3]

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [3][12]

-

Preparation of the Catalyst: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral bisphosphine ligand (e.g., SKP) in a suitable solvent (e.g., THF) is stirred to form the active catalyst complex.

-

Reaction Setup: The dehydromorpholine substrate is dissolved in a solvent (e.g., THF) in a high-pressure autoclave. The pre-formed catalyst is then added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 atm). The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set period (e.g., 12-24 hours).

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched 2-substituted morpholine.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[3][14] This tandem reaction involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate.[14] This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand (e.g., (S,S)-Ts-DPEN).[14][15] This method provides good yields and high enantioselectivities (>95% ee).[14] Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity.[14]

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [14]

-

Hydroamination: In a glovebox, the aminoalkyne substrate and a titanium catalyst (e.g., Ti(NMe2)4) are dissolved in a suitable solvent (e.g., toluene). The reaction mixture is heated (e.g., 110 °C) until the formation of the cyclic imine is complete, as monitored by techniques like 1H NMR.

-

Asymmetric Transfer Hydrogenation: The reaction mixture is cooled to room temperature. A ruthenium catalyst (e.g., [RuCl2(p-cymene)]2) and a chiral diamine ligand (e.g., (S,S)-Ts-DPEN) are added, followed by a hydrogen source (e.g., formic acid/triethylamine mixture). The reaction is stirred at a specific temperature (e.g., 40 °C) until the reduction is complete.

-

Work-up and Purification: The reaction is quenched with a saturated solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

-

Enantiomeric Excess Determination: The ee of the 3-substituted morpholine is determined by chiral HPLC.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles, including chiral morpholines.[3] These methods avoid the use of metals and often proceed under mild conditions.

Intramolecular Aza-Michael Addition

The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether), offers an efficient route to 2,3-disubstituted morpholines.[3] This reaction proceeds through an iminium ion activation mechanism and typically provides high yields and excellent stereoselectivities.[3]

Utilization of the Chiral Pool

Another effective strategy involves the use of readily available chiral starting materials, often referred to as the "chiral pool." Natural products like amino acids and lactic acid can serve as precursors for the synthesis of optically active morpholinones, which can then be converted to chiral morpholines.[16][17] For instance, chiral amino acids can be used to synthesize variously substituted chiral morpholin-2- and -3-ones.[16]

Summary of Synthetic Routes

| Synthetic Route | Key Transformation(s) | Catalyst(s) | Typical Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Advantages |

| Asymmetric Hydrogenation of Dehydromorpholines | Asymmetric Hydrogenation | Rhodium complex with chiral bisphosphine ligand | Quantitative | Up to 99% ee | High efficiency, excellent enantioselectivity, atom-economical.[3][12][13] |

| Tandem Hydroamination & Asymmetric Transfer Hydrogenation | Intramolecular Hydroamination & Asymmetric Transfer Hydrogenation | Titanium & Ruthenium catalysts | Good | >95% ee | One-pot procedure, high enantioselectivity for 3-substituted morpholines.[3][14] |

| Organocatalytic Intramolecular aza-Michael Addition | Intramolecular aza-Michael Addition | Chiral secondary amine | High | Excellent | Metal-free, mild reaction conditions.[3] |

| Synthesis from Chiral Pool | Various transformations | N/A (uses chiral starting materials) | Variable | High (retains chirality of starting material) | Access to specific enantiomers from readily available sources.[16] |

The Chiral Morpholine Scaffold in Approved Drugs and Clinical Candidates

The versatility of the chiral morpholine scaffold is evident in its presence in a number of FDA-approved drugs and promising clinical candidates targeting a wide range of diseases.[2][6] The morpholine moiety often plays a crucial role in the pharmacophore, contributing to the drug's potency, selectivity, and pharmacokinetic properties.[4][18]

Case Studies of Drugs Containing a Chiral Morpholine Moiety

-

Aprepitant: An antiemetic drug used for the prevention of chemotherapy-induced nausea and vomiting.[19][20] The morpholine ring in aprepitant is a key structural feature that correctly orients the three interacting arms of the molecule for binding to the NK1 receptor.[19]

-

Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[17][20]

The Role of the Morpholine Ring in Structure-Activity Relationships (SAR)

The morpholine ring can significantly influence the structure-activity relationship (SAR) of a drug molecule.[4][23] Its ability to act as a hydrogen bond acceptor (via the oxygen atom) and its basic nitrogen atom allow for key interactions with biological targets.[1] Furthermore, the conformationally restricted nature of the ring can pre-organize the molecule for optimal binding.[7] In many kinase inhibitors, the morpholine oxygen forms a crucial hydrogen bond with the hinge region of the kinase.[24]

The introduction of chirality further refines the SAR, where the stereochemistry of substituents on the morpholine ring can lead to dramatic differences in potency and selectivity. For example, in the development of inhibitors for phosphatidylinositol 3-kinase (PI3K), the stereochemistry of the morpholine substituent is often critical for achieving high affinity and selectivity for a specific isoform.[20]

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for optimizing lead compounds.[25] This involves replacing a functional group or a scaffold with another that has similar steric and electronic properties but may offer improved pharmacokinetic or pharmacodynamic characteristics. The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine and piperazine.[6][24] Replacing a piperidine or piperazine with a morpholine can modulate the basicity (pKa) of the nitrogen atom and introduce a hydrogen bond acceptor, which can lead to improved solubility, metabolic stability, and target engagement.[6][24]

Conversely, researchers are also exploring bioisosteres for the morpholine ring itself to further fine-tune molecular properties.[26][27] Spirocyclic systems, for instance, have been investigated as three-dimensional replacements for the morpholine scaffold to improve solubility and introduce novel vectors for substitution.[24][25]

Future Perspectives and Conclusion

The chiral morpholine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[28] Its "privileged" status is well-deserved, given its frequent appearance in successful drugs and its ability to impart favorable properties to drug candidates.[3][4] The ongoing development of novel and efficient asymmetric synthetic methods will further expand the accessibility and diversity of chiral morpholine derivatives for drug discovery programs.[29]

Future research will likely focus on the development of more complex and systematically diversified chiral morpholine libraries to explore a wider chemical space.[29] The integration of computational modeling with synthetic chemistry will enable a more rational design of morpholine-containing compounds with enhanced potency, selectivity, and drug-like properties. The continued exploration of the chiral morpholine scaffold promises to yield new and improved therapeutics for a wide range of diseases, solidifying its position as a cornerstone of modern medicinal chemistry.

Visualizations

Synthetic Workflow: Asymmetric Hydrogenation of Dehydromorpholines

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Logical Relationship: Importance of Chirality in Drug Action

Caption: Differential interaction of enantiomers with a biological target.

References

- BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(18), 8696–8709.

- Wagle, D. R., Monteleone, M. G., Krishnan, L., Manhas, M. S., & Bose, A. K. (1989). Novel synthesis of optically active morpholines. Journal of the Chemical Society, Chemical Communications.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.

- Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & M, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935.

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Yu, P., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.

- TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.

- Kashima, C., & Harada, K. (1988). Synthesis and reaction of optically active morpholinones. Journal of the Chemical Society, Perkin Transactions 1.

- Wagle, D. R., Monteleone, M. G., Krishnan, L., Manhas, M. S., & Bose, A. K. (1989). Novel synthesis of optically active morpholines. Journal of the Chemical Society, Chemical Communications.

- Lenci, E., et al. (2015). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. ResearchGate.

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.

- Various Authors. (n.d.). Selected examples of drugs containing chiral morpholine moieties. ResearchGate.

- Cini, E., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 643–646.

- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.

- Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4995.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–751.

- Various Authors. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate.

- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(43), e202302938.

- Kashima, C., & Harada, K. (1987). Synthesis and reaction of optically active morpholinones. Scilit.

- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707–2730.

- Various Authors. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.

- Various Authors. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025.

- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Rose, R. K. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing.

- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-12.

- D'Acquarica, I., et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(18), 4194.

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

- University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. tandfonline.com [tandfonline.com]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. pharma.researchfloor.org [pharma.researchfloor.org]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 15. Morpholine synthesis [organic-chemistry.org]

- 16. Synthesis and reaction of optically active morpholinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. e3s-conferences.org [e3s-conferences.org]

- 24. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. baranlab.org [baranlab.org]

- 27. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 28. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 29. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

Stereoselective Synthesis of N-Boc-3-morpholinecarbaldehyde: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to N-Boc-3-morpholinecarbaldehyde, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis leverages the chiral pool, starting from the readily available amino acid L-serine, to establish the desired stereochemistry at the C3 position of the morpholine ring. This guide will detail the strategic considerations behind each synthetic step, provide a thorough experimental protocol, and discuss the underlying chemical principles that ensure high stereochemical fidelity. The content is tailored for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[1] When substituted, particularly with stereogenic centers, chiral morpholines offer the potential for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity.

N-Boc-3-morpholinecarbaldehyde, with its defined stereocenter at the C3 position, is a versatile intermediate for the synthesis of more complex molecules. The aldehyde functionality serves as a handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of novel pharmacophores. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures compatibility with a variety of reaction conditions and can be readily removed when desired.

This guide will focus on a stereoselective synthesis that begins with a chiral starting material, L-serine, to ensure the enantiopurity of the final product. This "chiral pool" approach is a powerful strategy in asymmetric synthesis, as it avoids the need for chiral catalysts or resolutions, often leading to more efficient and cost-effective routes.[2]

Strategic Overview of the Synthesis

The stereoselective synthesis of N-Boc-3-morpholinecarbaldehyde can be conceptually broken down into three key stages, starting from L-serine. This strategy is adapted from a patented method for the synthesis of (S)-3-morpholinyl carboxylic acid.[3]

Stage 1: Construction of the Chiral Morpholinone Ring The initial steps focus on building the core heterocyclic structure from L-serine. This involves protection of the carboxylic acid, acylation of the amino group, and an intramolecular cyclization to form a morpholin-5-one intermediate.

Stage 2: Reduction of the Lactam and N-Boc Protection The morpholin-5-one is then reduced to the corresponding morpholine. At this stage, the secondary amine is protected with a Boc group to yield N-Boc-3-morpholinecarboxylic acid tert-butyl ester.

Stage 3: Conversion to the Aldehyde The final stage involves the selective transformation of the carboxylic ester at the C3 position into the target aldehyde. This can be achieved through a two-step process of reduction to the primary alcohol followed by a mild oxidation.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for N-Boc-3-morpholinecarbaldehyde.

Detailed Experimental Protocols

Stage 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester

This stage establishes the chiral morpholinone core. The use of L-serine as the starting material directly installs the desired (S)-stereochemistry at the C3 position.

Step 1: Esterification of L-Serine

-

Rationale: The carboxylic acid of L-serine is protected as a tert-butyl ester to prevent its participation in subsequent reactions.

-

Protocol:

-

Suspend L-serine (1.0 equiv) in dichloromethane (DCM).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.8 equiv) to the suspension at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.

-

Step 2: N-Acylation with Chloroacetyl Chloride

-

Rationale: The amino group is acylated with chloroacetyl chloride to introduce the necessary two-carbon unit for the subsequent cyclization to form the morpholine ring.

-

Protocol:

-

Dissolve L-serine tert-butyl ester (1.0 equiv) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equiv) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

-

Step 3: Intramolecular Cyclization

-

Rationale: An intramolecular Williamson ether synthesis is employed to form the morpholin-5-one ring. A base is used to deprotonate the hydroxyl group, which then displaces the chloride.

-

Protocol:

-

Dissolve N-chloroacetyl-L-serine tert-butyl ester (1.0 equiv) in toluene.

-

Slowly add a solution of sodium ethoxide (1.2 equiv) in toluene dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 6 hours.[3]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, quench the reaction with water.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester.

-

Stage 2: Reduction and N-Boc Protection

Step 4: Lactam Reduction

-

Rationale: The amide carbonyl of the morpholinone is reduced to a methylene group to form the morpholine ring. A combination of aluminum trichloride and sodium borohydride is an effective reagent system for this transformation.[3]

-

Protocol:

-

Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester (1.0 equiv) in methanol.

-

Add aluminum trichloride (1.2 equiv) portion-wise at 0 °C.

-

Then, add sodium borohydride (3.0 equiv) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give (S)-3-morpholinecarboxylic acid tert-butyl ester.

-

Step 5: N-Boc Protection

-

Rationale: The secondary amine of the morpholine ring is protected with a Boc group to prevent side reactions in the subsequent reduction step and to provide the final N-protected product.

-

Protocol:

-

Dissolve (S)-3-morpholinecarboxylic acid tert-butyl ester (1.0 equiv) in DCM.

-

Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (1.2 equiv).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-3-morpholinecarboxylic acid tert-butyl ester.

-

Stage 3: Formation of the Aldehyde